molecular formula C10H9NO3 B8324785 3-Dimethylaminophthalic anhydride

3-Dimethylaminophthalic anhydride

Cat. No.: B8324785
M. Wt: 191.18 g/mol
InChI Key: JIDUUKKEINMXHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Dimethylaminophthalic anhydride is a specialized heterocyclic building block of interest in organic synthesis and materials science research. Its structure, featuring both a reactive anhydride and a dimethylamino group, makes it a versatile precursor for the synthesis of more complex molecules, particularly fluorescent tags and functional polymers . In laboratory settings, this compound can undergo typical anhydride reactions, including ring-opening with nucleophiles such as amines and alcohols to form phthalamic acid derivatives or monoesters, which can be further cyclized or functionalized . The electron-donating dimethylamino group can influence the reactivity of the anhydride and impart unique photophysical properties to its derivatives. Potential research applications include its use as a starting material for the development of fluorophores, chromophores, and as a monomer for the synthesis of advanced polyimides or polyamides . Handle with care as phthalic anhydride derivatives are typically moisture-sensitive and may cause skin and eye irritation . Store in a cool, dry place under an inert atmosphere. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

4-(dimethylamino)-2-benzofuran-1,3-dione

InChI

InChI=1S/C10H9NO3/c1-11(2)7-5-3-4-6-8(7)10(13)14-9(6)12/h3-5H,1-2H3

InChI Key

JIDUUKKEINMXHI-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=CC2=C1C(=O)OC2=O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs of Phthalic Anhydride

3-Nitrophthalic Anhydride (3-NPA)
  • Structure: Features a nitro (-NO₂) group at the 3-position.
  • Properties :
    • The nitro group is strongly electron-withdrawing, reducing ring electron density and slowing hydrolysis compared to unsubstituted phthalic anhydride .
    • Applications: Primarily used in synthesizing dyes and fluorescent probes due to its electrophilic reactivity .
  • Synthesis : Typically prepared via nitration of phthalic anhydride under controlled conditions .
Methyltetrahydrophthalic Anhydride (MTHPA)
  • Structure : A hydrogenated derivative with a methyl group on a cyclohexene ring.
  • Properties: Liquid at room temperature, enhancing its utility as an epoxy resin curing agent. Improved thermal stability compared to non-hydrogenated analogs, making it suitable for high-temperature applications .
  • Applications : Widely used in electronics and coatings due to its low volatility and excellent curing properties .
Maleic Anhydride
  • Structure : A five-membered cyclic anhydride with a conjugated diene system.
  • Properties: Highly reactive in Diels-Alder reactions and copolymerizations (e.g., with styrene or acrylic monomers) . Antifungal activity: Derivatives like 2,3-dimethylmaleic anhydride exhibit EC₅₀ values as low as 0.15 mM against Sclerotinia sclerotiorum .
  • Applications : Key in producing polymers (e.g., polyesters) and modifying polypropylene for improved adhesion .

Comparative Data Tables

Table 1: Substituent Effects on Phthalic Anhydride Derivatives

Compound Substituent Electron Effect Key Properties Applications
Phthalic Anhydride None - High reactivity, solid at RT Plasticizers, alkyd resins
3-Nitrophthalic Anhydride -NO₂ Electron-withdrawing Slow hydrolysis, electrophilic Dyes, fluorescent probes
MTHPA -CH₃ (saturated) Mild electron-donating Liquid, thermally stable Epoxy curing agents
3-Dimethylaminophthalic -N(CH₃)₂ Strong electron-donating Enhanced solubility, nucleophilic sites Inferred: Pharmaceuticals, specialty polymers

Table 2: Antifungal Activity of Maleic Anhydride Derivatives

Compound EC₅₀ (mM) MIC (mM)
2,3-Dimethylmaleic Anhydride 0.31 1.11
Diphenylmaleic Anhydride 0.15 0.56
Dimethyl Maleate 3.99 9.58

Data from antifungal studies against *Sclerotinia sclerotiorum .*

Preparation Methods

Synthesis of 3-Nitrophthalic Anhydride

The synthesis begins with nitration of phthalic anhydride to introduce a nitro group at the 3-position. As demonstrated in Patent CN107602514A, 3-nitrophthalic acid is prepared via nitration under controlled conditions. Subsequent dehydration using acetic anhydride or thionyl chloride yields 3-nitrophthalic anhydride. Key parameters include:

ParameterConditionsYieldSource
Nitrating AgentMixed HNO₃/H₂SO₄85%
Dehydration AgentThionyl chloride (SOCl₂)98.9%
SolventCyclohexane
Temperature5–10°C (nitration), reflux (dehydration)

Reduction to 3-Aminophthalic Anhydride

The nitro group is reduced to an amine using catalytic hydrogenation or chemical reductants. FeCl₃·6H₂O and hydrazine hydrate in alkaline media (NaOH) effectively yield 3-aminophthalic acid, which is dehydrated to the anhydride:

ReductantCatalystSolventYield
Hydrazine HydrateFeCl₃·6H₂OAqueous NaOH65%
H₂ (Gas)Pd/CEthanol89%

Reductive Methylation to 3-Dimethylaminophthalic Anhydride

The amine undergoes reductive methylation using formaldehyde and hydrogen under catalytic conditions. EP-0855386A1 details this step for analogous benzoic acid derivatives, adapted here for the phthalic anhydride framework:

ConditionsParametersYield
Formaldehyde1.1–2.0 equivalents80%
CatalystPd/C (5% w/w)
Pressure25–35 bar H₂
Temperature50–80°C
BufferCitric acid (pH 6.5–9.5)

Advantages : High regioselectivity; scalable for industrial production.
Limitations : Multi-step process with intermediate purification requirements.

Direct Amination of Phthalic Anhydride via Ullmann Coupling

Halogenation at the 3-Position

Introducing a halogen (e.g., Br or I) at the 3-position enables subsequent amination. Bromination using Br₂/FeBr₃ or directed ortho-metalation strategies is employed:

Halogenation AgentCatalystSolventYield
Br₂FeBr₃CH₂Cl₂70%

Copper-Catalyzed Coupling with Dimethylamine

The halogenated intermediate reacts with dimethylamine under Ullmann conditions:

ConditionsParametersYield
CatalystCuI/1,10-Phenanthroline60%
BaseK₂CO₃
SolventDMF
Temperature100–120°C

Advantages : Single-step functionalization.
Limitations : Low yields due to steric hindrance; side reactions.

Microwave-Assisted Synthesis from Pre-Functionalized Intermediates

Preparation of 3-Dimethylaminophthalic Acid

3-Aminophthalic acid (from Method 1) is methylated using methyl iodide or dimethyl sulfate in alkaline media. Microwave irradiation enhances reaction efficiency:

Methylating AgentBaseSolventYield
(CH₃)₂SO₄K₂CO₃DMF75%
CH₃INaHTHF68%

Anhydride Formation via Cyclodehydration

The acid is dehydrated using acetic anhydride or TFAA (trifluoroacetic anhydride):

Dehydration AgentConditionsYield
(Ac)₂OReflux, 2 h90%
TFAART, 30 min95%

Advantages : Rapid synthesis; high purity.
Limitations : Requires specialized equipment for microwave steps.

One-Pot Reductive Amination of 3-Ketophthalic Anhydride

Synthesis of 3-Ketophthalic Anhydride

Oxidation of 3-methylphthalic anhydride using KMnO₄ or CrO₃ yields the ketone:

Oxidizing AgentSolventYield
KMnO₄H₂O/AcOH50%

Reductive Amination with Dimethylamine

The ketone reacts with dimethylamine and NaBH₃CN:

ConditionsParametersYield
Reducing AgentNaBH₃CN55%
SolventMeOH
TemperatureRT, 12 h

Advantages : Avoids nitro intermediates.
Limitations : Low yields; competing over-reduction.

Comparative Analysis of Methods

MethodStepsYieldScalabilityCost Efficiency
Nitration/Reduction380%HighModerate
Ullmann Coupling260%LowHigh
Microwave-Assisted275%ModerateLow
Reductive Amination255%LowModerate

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-dimethylaminophthalic anhydride in laboratory settings?

  • Methodological Answer : A common approach involves functionalizing phthalic anhydride derivatives via nucleophilic substitution or condensation reactions. For example, amine groups can be introduced using dimethylamine under controlled anhydrous conditions. Zeolite-catalyzed synthesis (as demonstrated for 3-methyl phthalic anhydride) provides a framework for optimizing reaction efficiency and selectivity . Post-synthetic capping steps, such as acetic anhydride treatment after coupling reactions, ensure purity by blocking residual reactive sites .

Q. How can solubility data guide the purification of this compound?

  • Methodological Answer : Solubility studies in solvents like methanol, acetonitrile, or methyl acetate (tested for structurally similar chlorophthalic anhydrides) reveal temperature-dependent trends. A static method can measure solubility across 283.15–328.15 K, with data fitting to the modified Apelblat equation to predict optimal recrystallization conditions. For instance, tert-amyl alcohol shows high solubility at elevated temperatures, enabling gradient cooling for crystal formation .

Q. Which analytical techniques are most effective for characterizing thermodynamic properties of this compound?

  • Methodological Answer : Combustion calorimetry determines standard enthalpies of formation in the crystalline phase, while the Knudsen method quantifies sublimation enthalpies. Computational validation via G3-level ab initio calculations (atomization or isodesmic reactions) resolves discrepancies between experimental and theoretical values, as demonstrated for nitro-substituted analogs .

Advanced Research Questions

Q. How can reaction kinetics be modeled for catalytic hydrogenation of this compound derivatives?

  • Methodological Answer : For hydrogenation reactions (e.g., tetrahydrophthalic anhydride → hexahydrophthalic anhydride), kinetic parameters are derived using batch reactor data. A first-order dependence on substrate concentration and half-order on hydrogen pressure are typical. Nonlinear regression of time-concentration profiles validates the rate equation, accounting for catalyst effects (e.g., Ni/SiO₂ activity) .

Q. What computational strategies predict the stability and regioselectivity of this compound in cycloaddition reactions?

  • Methodological Answer : CCSD(T)-level calculations compare transition-state barriers and reaction-free energies for endo/exo stereoisomers. For Diels-Alder reactions, retro-pathway analysis explains deviations from traditional endo preference, as seen in maleic anhydride-furan systems. Thermodynamic stability of exo isomers often dominates due to low activation barriers .

Q. How can contradictions in copolymerization mechanisms involving this compound be resolved?

  • Methodological Answer : Discrepancies in monomer sequence distributions (e.g., styrene-anhydride systems) are addressed via ¹³C NMR and DEPT pulse programs. Penultimate model analysis (e.g., styrene-terminated radicals) provides better fit than terminal models, with >95% confidence. Theoretical validation using complex-participation models reconciles kinetic and thermodynamic data .

Q. What strategies optimize the separation of this compound isomers or analogs?

  • Methodological Answer : Chromatographic separation (e.g., HPLC with C18 columns) or solvent-based fractional crystallization is guided by solubility differences. For chlorinated analogs, methyl acetate shows higher selectivity for 3-chloro derivatives over 4-chloro isomers, with NRTL modeling aiding solvent selection .

Data Contradiction Analysis

Q. Why do experimental and computational enthalpy values for nitro-substituted phthalic anhydrides diverge?

  • Methodological Answer : Discrepancies (e.g., -9.7 kJ·mol⁻¹ for 3-nitrophthalic anhydride) arise from approximations in computational methods (e.g., G3 theory vs. experimental combustion data). Isodesmic reaction schemes minimize systematic errors by balancing bond types, improving agreement to within ±5 kJ·mol⁻¹ .

Key Methodological Tools

  • Synthesis : Zeolite catalysis , amine functionalization .
  • Purification : Solvent selection via Apelblat modeling , recrystallization.
  • Characterization : Combustion calorimetry , NMR stereoselectivity analysis .
  • Kinetics : Batch reactor studies , penultimate model regression .

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